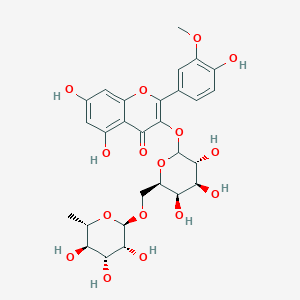
Acetamide, 2-methoxythiocarbonylthio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-methoxythiocarbonylthio-, also known as MTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is widely used in various fields of study, including biology, chemistry, and medicine. In
Mecanismo De Acción
The mechanism of action of Acetamide, 2-methoxythiocarbonylthio- is not well understood. However, it is believed that Acetamide, 2-methoxythiocarbonylthio- acts as a thiolating agent, which can react with various electrophilic species, such as alkyl halides, to form thioesters. This reaction is believed to occur through a nucleophilic substitution mechanism.
Efectos Bioquímicos Y Fisiológicos
Acetamide, 2-methoxythiocarbonylthio- has not been extensively studied for its biochemical and physiological effects. However, it is believed that Acetamide, 2-methoxythiocarbonylthio- may have potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Acetamide, 2-methoxythiocarbonylthio- has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, 2-methoxythiocarbonylthio- has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is readily available. Acetamide, 2-methoxythiocarbonylthio- is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, Acetamide, 2-methoxythiocarbonylthio- also has some limitations. It is a relatively reactive compound, which means that it can react with other compounds in the experimental system. This can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for the study of Acetamide, 2-methoxythiocarbonylthio-. One potential direction is the development of new synthetic methods for the production of Acetamide, 2-methoxythiocarbonylthio-. This could lead to the production of Acetamide, 2-methoxythiocarbonylthio- with improved purity and yield. Another potential direction is the study of the biochemical and physiological effects of Acetamide, 2-methoxythiocarbonylthio-. This could lead to the development of new treatments for various diseases. Finally, the study of the mechanism of action of Acetamide, 2-methoxythiocarbonylthio- could lead to a better understanding of the reactivity of thioesters and other related compounds.
Métodos De Síntesis
Acetamide, 2-methoxythiocarbonylthio- can be synthesized by the reaction of methoxyamine hydrochloride with carbon disulfide, followed by the addition of sodium hydroxide and acetic anhydride. This process results in the formation of Acetamide, 2-methoxythiocarbonylthio- as a white crystalline powder with a melting point of 91-93°C.
Aplicaciones Científicas De Investigación
Acetamide, 2-methoxythiocarbonylthio- has been extensively studied for its potential applications in scientific research. One of the most significant applications of Acetamide, 2-methoxythiocarbonylthio- is its use as a reagent for the synthesis of thioesters, which are important intermediates in the synthesis of various organic compounds. Acetamide, 2-methoxythiocarbonylthio- has also been used as a precursor for the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry.
Propiedades
Número CAS |
138111-22-5 |
|---|---|
Nombre del producto |
Acetamide, 2-methoxythiocarbonylthio- |
Fórmula molecular |
C4H7NO2S2 |
Peso molecular |
165.2 g/mol |
Nombre IUPAC |
O-methyl (2-amino-2-oxoethyl)sulfanylmethanethioate |
InChI |
InChI=1S/C4H7NO2S2/c1-7-4(8)9-2-3(5)6/h2H2,1H3,(H2,5,6) |
Clave InChI |
UCLBTIFUWMSXMK-UHFFFAOYSA-N |
SMILES |
COC(=S)SCC(=O)N |
SMILES canónico |
COC(=S)SCC(=O)N |
Sinónimos |
S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)


![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)








![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)